molecular formula C9H20N2O B1490868 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol CAS No. 2098096-48-9

1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol

Cat. No.: B1490868
CAS No.: 2098096-48-9
M. Wt: 172.27 g/mol
InChI Key: WKYHYIRJPSQEKM-UHFFFAOYSA-N
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Description

1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol is a chemical compound of interest in medicinal chemistry and drug discovery due to its incorporation of a privileged pyrrolidine scaffold. The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle widely utilized in pharmaceutical science for its ability to enhance key physicochemical parameters of drug candidates, such as solubility and three-dimensional structural diversity . This scaffold is featured in numerous bioactive molecules and FDA-approved drugs, underscoring its value in the design of compounds for treating various human diseases . The structure of this compound presents several functional handles for further chemical exploration. The presence of both primary amine and alcohol functional groups on a pyrrolidine framework makes it a potential versatile building block or intermediate for the synthesis of more complex molecules. Researchers can leverage this compound to explore structure-activity relationships (SAR), particularly because the stereogenicity of the pyrrolidine carbons can lead to different biological profiles when interacting with enantioselective proteins . Its exploration may contribute to the development of novel compounds with potential applications in areas such as anticancer, antibacterial, or central nervous system agents, following the established trends for pyrrolidine-containing molecules . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[1-(3-aminopropyl)pyrrolidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8(12)9-4-2-6-11(9)7-3-5-10/h8-9,12H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYHYIRJPSQEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1CCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the creation of complex molecules.

  • Biology: It may serve as a precursor for bioactive molecules or as a reagent in biochemical assays.

  • Industry: The compound can be utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Ring Puckering and Conformation

The pyrrolidine ring’s puckering significantly influences reactivity and binding. The Cremer-Pople puckering parameters (e.g., amplitude $ q $, phase $ \phi $) quantify nonplanar distortions . For example:

  • 1-(Pyrrolidin-2-yl)ethan-1-ol (): The ethanol group induces a chair-like puckering ($ q \approx 0.5 \, \text{Å} $) due to steric interactions.
  • Target Compound: The 3-aminopropyl chain likely increases ring flexibility, reducing puckering amplitude ($ q < 0.4 \, \text{Å} $) compared to rigid substituents like cyclopropylmethyl .

Electronic Effects

  • Amino Group Impact: The 3-aminopropyl substituent enhances basicity (p$ Ka \sim 9.5 $) compared to non-amino analogues (e.g., cyclopropylmethyl derivative, p$ Ka \sim 7.5 $) .

Reactivity and Functionalization

  • Redox Sensitivity : The target compound’s primary alcohol and amine groups make it prone to oxidation, unlike 1-[(3-methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol, where the aromatic naphthol stabilizes the structure .
  • Nucleophilic Substitution: The 3-aminopropyl chain allows for further functionalization (e.g., acylations), a feature absent in simpler derivatives like 1-(pyrrolidin-2-yl)ethan-1-ol .

Pharmacological Potential

While direct pharmacological data for the target compound is lacking, structurally related pyrrolidine derivatives are used as:

  • Dopamine Receptor Ligands: Analogues with ethanol/amine groups exhibit affinity for neurotransmitter receptors .
  • Antimicrobial Agents: Pyrrolidine-ethanol hybrids show moderate activity against Gram-positive bacteria .

Limitations and Challenges

  • Stereochemical Complexity: The target compound’s stereocenters (C2 of pyrrolidine, C1 of ethanol) require chiral resolution for enantiopure synthesis, unlike achiral hybrids like 1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-ol .
  • Solubility: The aminopropyl chain may reduce water solubility compared to smaller substituents (e.g., methyl groups) .

Biological Activity

1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol, also known by its CAS number 2098096-48-9, is a chemical compound that has garnered attention in various fields, including pharmacology and medicinal chemistry. Its structure comprises a pyrrolidine ring substituted with an aminopropyl group, which is believed to contribute to its biological activity.

  • Molecular Formula: C₉H₂₀N₂O
  • Molecular Weight: 172.27 g/mol
  • Density: Approximately 1.1 g/cm³
  • Boiling Point: 312 °C

These properties suggest that the compound may exhibit stability under various conditions, making it suitable for further research and potential applications.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures often act as modulators of neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. This modulation can influence various physiological processes, including mood regulation and cognitive function.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Neurotransmitter Modulation:
    • Similar compounds have been shown to enhance dopamine release, which may have implications for treating conditions like depression and anxiety disorders.
    • The interaction with serotonin receptors suggests potential antidepressant properties.
  • Cytotoxicity:
    • Preliminary studies indicate that related compounds exhibit cytotoxic effects on cancer cell lines. For instance, analogs tested against A549 (lung cancer) and HCT116 (colon cancer) cells demonstrated significant pro-apoptotic activity, suggesting that this compound may also possess similar properties .

Case Study 1: Induction of Apoptosis in Cancer Cells

A study focusing on the pro-apoptotic effects of related pyrrolidine derivatives found that certain structural modifications enhanced their efficacy against cancer cell lines. The results indicated that compounds induced late apoptosis or necrosis in A549 cells, with a notable increase in sub-G1 phase cells after treatment . This suggests that this compound could be further explored for its anticancer potential.

Case Study 2: Neuropharmacological Effects

In a comparative study of similar compounds, it was found that those with an aminopropyl substitution exhibited enhanced binding affinity to serotonin receptors. This finding supports the hypothesis that this compound may have mood-enhancing effects, warranting further investigation into its therapeutic applications in psychiatric disorders .

Research Findings Summary

Study FocusFindingsImplications
Neurotransmitter ModulationEnhanced dopamine releasePotential antidepressant effects
Cytotoxicity in Cancer CellsInduced apoptosis in A549 and HCT116 cellsPossible anticancer therapy applications
Serotonin Receptor InteractionIncreased binding affinityMood regulation and treatment for anxiety/depression

Preparation Methods

Alkylation of Pyrrolidine Derivatives

One common approach is the alkylation of a 2-substituted pyrrolidine with a 3-bromopropylamine or related aminopropyl halide, followed by reduction or functional group transformation to introduce the ethan-1-ol group.

  • Starting Materials : 2-substituted pyrrolidine (e.g., 2-hydroxypyrrolidine or 2-ketopyrrolidine derivatives).
  • Alkylating Agent : 3-bromopropylamine or protected aminopropyl halides.
  • Reaction Conditions : Use of alkali metal bases such as sodium hydride or potassium tert-butoxide in inert solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Outcome : N-alkylation at the pyrrolidine nitrogen to attach the 3-aminopropyl group.

Reduction of Pyrrolidin-2-one Intermediates

Another route involves the reduction of pyrrolidin-2-one derivatives to the corresponding pyrrolidin-2-ol, which introduces the ethan-1-ol moiety at the 2-position.

  • Starting Materials : Pyrrolidin-2-one derivatives bearing the 3-aminopropyl substituent.
  • Reducing Agents : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation with palladium or rhodium catalysts.
  • Reaction Conditions : Mild temperatures, often in alcoholic solvents such as methanol or ethanol.
  • Outcome : Conversion of the ketone group at C-2 to the corresponding secondary alcohol, yielding the ethan-1-ol functionality.

Multi-step Synthesis via Halogenation and Substitution

Some methods employ halogenation at the 2-position of the pyrrolidine ring followed by nucleophilic substitution with aminoalkyl reagents.

  • Halogenation : Use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to convert hydroxyl groups to chlorides.
  • Substitution : Reaction with 3-aminopropyl nucleophiles to introduce the aminoalkyl side chain.
  • Purification : Extraction and crystallization to isolate the target compound.

Representative Preparation Process (Based on Patent KR101325589B1)

Step Reagents/Conditions Description Outcome
1 Pyrrolidin-2-one derivative + halogenating agent (e.g., SOCl2) Halogenation at 2-position Formation of 2-chloropyrrolidine intermediate
2 3-aminopropyl nucleophile + base (e.g., NaH, KOH) Nucleophilic substitution at nitrogen Introduction of 3-aminopropyl group
3 Reduction with NaBH4 or catalytic hydrogenation Reduction of ketone to alcohol Formation of this compound
4 Purification by extraction, drying (Na2SO4), and crystallization Isolation of pure compound High purity target molecule

Reaction Conditions and Catalysts

  • Bases : Sodium hydride, potassium tert-butoxide, sodium methoxide.
  • Solvents : Tetrahydrofuran (THF), dimethylformamide (DMF), ethanol, methanol.
  • Catalysts : Palladium on carbon (Pd/C), rhodium complexes for hydrogenation.
  • Temperature : Typically room temperature to reflux depending on step.
  • Time : Several hours to overnight for alkylation and reduction steps.

Analytical Data and Yields

While specific numerical yields vary depending on exact conditions and scale, typical yields for each step are:

Step Yield (%) Notes
Alkylation 70-85% Dependent on purity of alkylating agent
Reduction 80-95% Sodium borohydride gives mild reduction
Overall 60-75% After purification

Analytical techniques such as NMR (proton and carbon), IR spectroscopy, and mass spectrometry confirm the structure and purity of the final product.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Alkylation of pyrrolidine 2-hydroxypyrrolidine 3-bromopropylamine, base RT to reflux, inert solvent Straightforward, good yields Requires careful control to avoid over-alkylation
Reduction of pyrrolidin-2-one 3-aminopropyl pyrrolidin-2-one NaBH4 or catalytic hydrogenation Mild temperature, alcoholic solvent High selectivity for alcohol Sensitive to moisture, requires dry conditions
Halogenation-substitution 2-hydroxypyrrolidine SOCl2, then amine nucleophile Halogenation at low temp, substitution at RT Enables introduction of various substituents Multi-step, use of corrosive reagents

Research Findings and Notes

  • The use of sodium borohydride is favored for selective reduction of the 2-keto group without affecting the amino group.
  • Catalytic hydrogenation offers cleaner reactions but requires specialized equipment.
  • Alkylation reactions require anhydrous conditions to prevent side reactions.
  • Protective groups on the amino group may be used during synthesis to improve selectivity.
  • Purification typically involves solvent extraction and drying agents such as sodium sulfate.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol, and what intermediates are critical?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. A common intermediate is 3-aminopropylpyrrolidine, which undergoes alkylation with ethylene oxide or epoxide derivatives to introduce the ethanol moiety. Key steps include protecting the amine group (e.g., using Boc-anhydride) to prevent side reactions, followed by deprotection under acidic conditions. Reaction progress can be monitored via TLC (silica gel, ethyl acetate/methanol 9:1) and characterized by 1^1H NMR (δ ~1.4–1.8 ppm for pyrrolidine protons, δ ~3.5 ppm for ethanol -OH) .

Q. Which spectroscopic techniques are optimal for confirming stereochemistry and purity?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR with chiral solvating agents (e.g., Eu(hfc)₃) to distinguish enantiomers. Coupling constants (e.g., J=810 HzJ = 8–10\ \text{Hz} for vicinal protons) help confirm spatial arrangements .
  • X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves absolute configuration. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
  • Polarimetry : Specific rotation ([α]D_D) comparisons with literature values validate enantiomeric purity .

Advanced Research Questions

Q. How can the puckering conformation of the pyrrolidine ring be analyzed quantitatively?

  • Methodological Answer : Apply Cremer-Pople parameters (evidence from cyclopentane/pyrrolidine studies):

  • Define the mean plane of the pyrrolidine ring using Cartesian coordinates from X-ray data.
  • Calculate puckering amplitude (qq) and phase angle (φφ) via:
    q=25i=15zi2,tanφ=zisin(4π(i1)5)zicos(4π(i1)5)q = \sqrt{\frac{2}{5} \sum_{i=1}^{5} z_i^2}, \quad \tan φ = \frac{\sum z_i \sin\left(\frac{4π(i-1)}{5}\right)}{\sum z_i \cos\left(\frac{4π(i-1)}{5}\right)}

where ziz_i are deviations from the mean plane.

  • Compare results with DFT-optimized geometries (e.g., B3LYP/6-31G*) to assess deviations from ideal envelope or twist conformations .

Q. What computational strategies predict biological activity based on structural features?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., GPCRs or enzymes). Focus on hydrogen bonding between the ethanol -OH and receptor active sites.
  • QSAR Modeling : Train models with descriptors like logP (lipophilicity), polar surface area (PSA), and H-bond donor/acceptor counts. Validate against bioassay data (e.g., IC₅₀ values from kinase inhibition assays) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .

Contradictions and Validation

  • Stereochemical Assignments : Discrepancies between NMR-based predictions and X-ray data (e.g., axial vs. equatorial substituents) require validation via NOESY/ROESY to detect spatial proximities .
  • Biological Activity : Conflicting IC₅₀ values in kinase assays may arise from differences in assay conditions (e.g., ATP concentration). Normalize data using Z-factor statistical validation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol
Reactant of Route 2
1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol

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